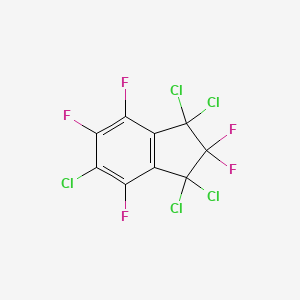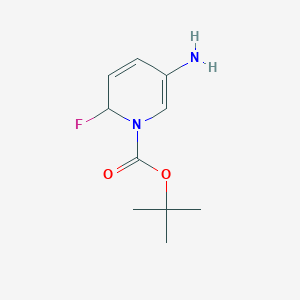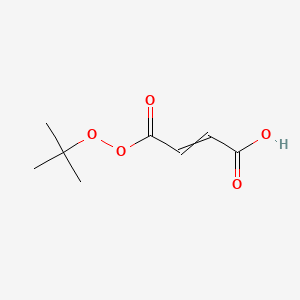
Tert-butyl peroxymaleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL PEROXYMALEATE is an organic peroxide compound known for its strong oxidizing properties. It is sensitive to heat and can explode with great violence when rapidly heated to a critical temperature . This compound is used in various industrial applications due to its ability to initiate polymerization reactions and act as a cross-linking agent.
Preparation Methods
TERT-BUTYL PEROXYMALEATE can be synthesized through the acylation of tert-butyl hydroperoxide with maleic anhydride. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction conditions must be carefully controlled to prevent decomposition of the peroxide .
Chemical Reactions Analysis
TERT-BUTYL PEROXYMALEATE undergoes several types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize various organic substrates.
Decomposition: It decomposes explosively when heated to a critical temperature.
Polymerization Initiation: It is used to initiate polymerization reactions in the production of polymers and resins.
Common reagents used in these reactions include solvents like dichloromethane and catalysts to control the reaction conditions. The major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
TERT-BUTYL PEROXYMALEATE has several scientific research applications:
Chemistry: It is used as a polymerization initiator and cross-linking agent in the production of polymers and resins.
Biology: Its strong oxidizing properties make it useful in various biological assays and experiments.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of rubber and other materials that require cross-linking agents.
Mechanism of Action
The mechanism of action of TERT-BUTYL PEROXYMALEATE involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate polymerization reactions or oxidize organic substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
TERT-BUTYL PEROXYMALEATE is similar to other organic peroxides such as tert-butyl hydroperoxide and tert-butyl peroxybenzoate. it is unique in its ability to initiate polymerization reactions and act as a cross-linking agent. Other similar compounds include:
Tert-butyl hydroperoxide: Used in oxidation processes.
Tert-butyl peroxybenzoate: Used in the preparation of peresters.
TERT-BUTYL PEROXYMALEATE stands out due to its specific applications in polymerization and cross-linking, making it a valuable compound in various industrial processes.
Properties
CAS No. |
24491-54-1 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-tert-butylperoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O5/c1-8(2,3)13-12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10) |
InChI Key |
RQHGZNBWBKINOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C=CC(=O)O |
physical_description |
This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid. Water or Solvent Wet Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)
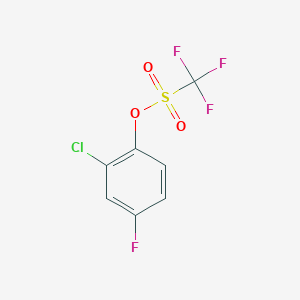
![(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one](/img/structure/B14131282.png)

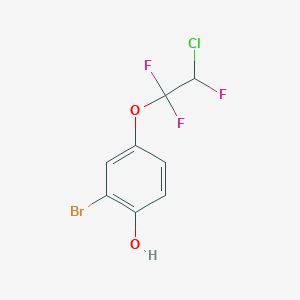
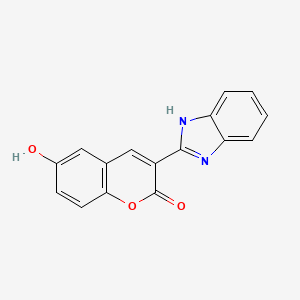
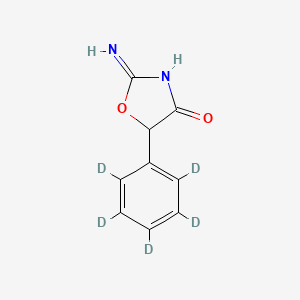
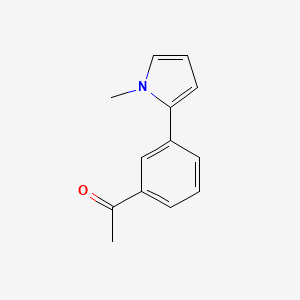
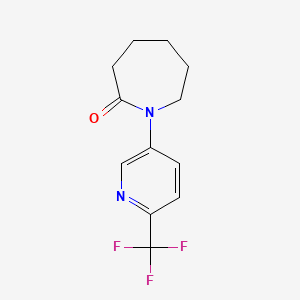
![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)
![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)
